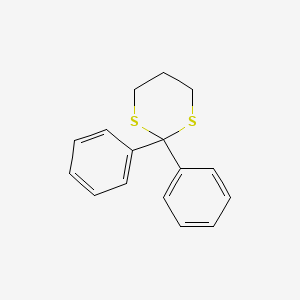

2,2-Diphenyl-1,3-dithiane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

10359-08-7 |

|---|---|

Molekularformel |

C16H16S2 |

Molekulargewicht |

272.4 g/mol |

IUPAC-Name |

2,2-diphenyl-1,3-dithiane |

InChI |

InChI=1S/C16H16S2/c1-3-8-14(9-4-1)16(17-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |

InChI-Schlüssel |

QHKITCYPPCMIOR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSC(SC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Reactivity and Mechanistic Investigations of 2,2 Diphenyl 1,3 Dithiane Transformations

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, and 2,2-diphenyl-1,3-dithiane serves as a valuable precursor for several such transformations.

Nucleophilic Additions and Alkylations with Lithiated Dithianes

The deprotonation of 1,3-dithianes at the C-2 position using a strong base, such as n-butyllithium, generates a nucleophilic 2-lithio-1,3-dithiane. organic-chemistry.orgoup.com This lithiated species is a potent nucleophile that readily participates in addition and alkylation reactions with various electrophiles. organic-chemistry.orgevitachem.com For instance, 2-lithio-1,3-dithianes react efficiently with primary alcohol arenesulfonates at room temperature to produce 2-alkyl derivatives in high yields. organic-chemistry.org This method provides a valuable alternative to traditional coupling reactions that often require the preparation of alkyl halides. organic-chemistry.org

The reaction of 2-lithio-1,3-dithianes with nitroarenes can lead to either conjugate addition products or redox products, with the ratio being temperature-dependent. researchgate.net Specifically, 2-phenyl substituted derivatives typically yield 1,6-addition products. researchgate.net The stability and reactivity of these lithiated intermediates have been extensively studied, with crystal structures of 2-methyl- and 2-phenyl-2-lithio-1,3-dithiane being characterized. researchgate.net

An autooxidative condensation of 2-aryl-2-lithio-1,3-dithianes has been reported, where treatment with n-BuLi in the absence of an external electrophile, followed by exposure to air, leads to the condensation of three dithiane molecules. researchgate.netnih.gov This process, supported by DFT studies, is initiated by the autooxidation of the lithiated dithiane to a reactive thioester intermediate. researchgate.net

| Reactant | Electrophile | Product | Key Findings | Reference |

|---|---|---|---|---|

| 2-Lithio-1,3-dithiane | Primary alcohol arenesulfonates | 2-Alkyl-1,3-dithianes | High yields at room temperature, avoiding the need for alkyl halides. | organic-chemistry.org |

| 2-Phenyl-2-lithio-1,3-dithiane | Nitroarenes | 1,6-Conjugate addition products | Reaction outcome is temperature-dependent. | researchgate.net |

| 2-Aryl-2-lithio-1,3-dithianes | Air (O2) | α-Thioether ketones and orthothioesters | Autooxidative condensation of three dithiane molecules. | researchgate.netnih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Arylations)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, these reactions allow for the introduction of aryl groups. The methodology leverages the acidity of the benzylic proton of 2-aryl-1,3-dithianes, enabling them to act as effective transmetalation reagents in a polarity-reversed manner. brynmawr.edu

A notable application is the direct C-H arylation of 2-aryl-1,3-dithianes with aryl bromides. nih.gov This reaction, promoted by a base such as LiN(SiMe3)2 or NaN(SiMe3)2 and a palladium catalyst, proceeds under mild conditions to afford 2,2-diaryl-1,3-dithianes in high yields. nih.gov These products can then be hydrolyzed to the corresponding diaryl ketones. nih.gov The one-pot synthesis of the drug fenofibrate (B1672516) has been successfully achieved using this method. nih.gov

The choice of ligand is crucial for the success of these cross-coupling reactions, with bidentate phosphine (B1218219) ligands like NiXantphos showing good performance. brynmawr.edu The reaction conditions have been optimized to employ Pd(OAc)2 as the palladium source and KOtBu as the base. brynmawr.edu

| Dithiane Substrate | Aryl Halide | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aryl-1,3-dithianes | Aryl bromides | Pd(NiXantphos)-based catalyst / MN(SiMe3)2 | 2,2-Diaryl-1,3-dithianes | Up to 96% | nih.gov |

| 2-Phenyl-1,3-dithiane (B1581651) | Bromobenzene | 2.5% Pd(OAc)2 / 2.5% NiXantphos / KOtBu | This compound | Moderate to good | brynmawr.edu |

Radical Reactions and Electron Transfer Processes

The involvement of this compound in radical reactions and electron transfer processes opens up alternative pathways for bond formation and cleavage. The photodeprotection of 1,3-dithianes can proceed through electron transfer from the dithiane to a triplet sensitizer, forming a dithiane radical cation. researchgate.net This radical cation can then undergo C-S bond cleavage. researchgate.net

The reductive cleavage of this compound with potassium tert-butoxide (KOtBu) in DMSO under photoactivated conditions has been investigated. acs.orgcore.ac.uk While initially proposed to involve direct electron transfer from KOtBu, further studies suggest the formation of a charge-transfer complex between the dithiane and the dimsyl salt derived from the solvent is more likely. acs.orgcore.ac.uk This reaction ultimately leads to the formation of diphenylmethane. acs.org

Furthermore, an oxidative coupling method for alkyne difunctionalization has been developed, which utilizes a radical coupling pathway to produce β-ketodithianes in very good yields. organic-chemistry.org

Reactions with Strained Ring Systems (e.g., [1.1.1]Propellane)

The reaction of 2-aryl-1,3-dithianes with the highly strained molecule [1.1.1]propellane provides a novel method for the synthesis of bicyclo[1.1.1]pentane (BCP)-containing dithianes. sci-hub.senih.govnih.gov BCPs are of significant interest in medicinal chemistry as bioisosteres of aromatic rings. nih.govnih.gov

This transformation is typically initiated by the deprotonation of the 2-aryl-1,3-dithiane to form a dithiyl anion, which then acts as a nucleophile, adding to the central bond of [1.1.1]propellane. sci-hub.senih.gov Computational studies support a two-electron, anionic pathway for this C-C bond formation. sci-hub.senih.gov The reaction tolerates a broad scope of 2-aryl-1,3-dithianes, including various heterocyclic derivatives, affording the BCP-containing products in good to excellent yields. sci-hub.senih.gov These products can be subsequently deprotected to yield the corresponding BCP-aryl ketones. sci-hub.senih.gov

| 2-Aryl-1,3-dithiane | Base | Product | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-1,3-dithiane | NaN(SiMe3)2 | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-phenyl-1,3-dithiane | Good | Proceeds via a two-electron anionic pathway. | sci-hub.se |

| Various (hetero)aryl-1,3-dithianes | LiN(SiMe3)2 or NaN(SiMe3)2 | Corresponding BCP-dithianes | Good to excellent (up to 95%) | Broad substrate scope, including heterocycles. | sci-hub.senih.gov |

Rearrangement and Ring Transformation Reactions

Beyond simple bond formations, the this compound framework can undergo more complex rearrangements, leading to significant structural changes.

Wittig-Type Rearrangements of Dithiane Derivatives

A novel Wittig-type rearrangement has been observed for 2,2-disubstituted 1,3-dithianes. oup.com Deprotonation of these dithianes with a strong base like lithium diisopropylamide (LDA) does not occur at the expected C-2 position but rather at the C-4 position of the dithiane ring. oup.com The resulting anion then undergoes a rearrangement involving a 1,2-shift of the C-2 substituent from the sulfur atom to the C-4 carbon, with simultaneous expulsion of a thiolate. oup.com This process leads to the formation of 2,2-disubstituted tetrahydrothiophene-3-thiol anions, which can be trapped with alkyl halides. oup.com This reaction represents a rare example of a Wittig-type rearrangement where a carbon migrates from sulfur to an adjacent carbanion.

In contrast, the more common organic-chemistry.orgresearchgate.net-Wittig rearrangement involves the transformation of allylic ethers into homoallylic alcohols through a concerted, pericyclic process. organic-chemistry.orgwikipedia.org This rearrangement is highly stereocontrolled and competes with the researchgate.netsci-hub.se-Wittig rearrangement, which proceeds through a radical dissociation-recombination mechanism. organic-chemistry.orgwikipedia.orgorganic-chemistry.org While not directly involving this compound itself, the principles of these rearrangements provide a mechanistic framework for understanding the reactivity of related sulfur-containing carbanionic species.

Base-Mediated Ring Expansion to Larger Sulfur Heterocycles

The 1,3-dithiane (B146892) ring, while generally stable, can be induced to undergo ring expansion to form larger sulfur-containing heterocycles under basic conditions. This transformation is often initiated by the deprotonation of a strategically placed acidic proton within the substrate.

Research has shown that 1,3-dithianyl-substituted propargylamines can undergo a base-mediated rearrangement. nih.govacs.orgnih.gov This process, initiated by the abstraction of a propargylic proton, leads to the expansion of the six-membered dithiane ring into nine-membered S,S-heterocycles, known as dithionine derivatives. nih.govacs.orgnih.gov The reaction proceeds efficiently using potassium tert-butoxide (KOtBu) in dimethylformamide (DMF). nih.govacs.org This methodology has been successfully applied to a range of propargylamines, including those with aryl groups on the dithiane ring, to produce amino-functionalized nine-membered heterocycles in good yields. acs.org While this specific rearrangement has been detailed for propargylamine (B41283) derivatives, the underlying principle extends to other systems. For instance, 2-alkyl-2-aryl-1,3-dithianes can undergo ring expansion with various electrophiles to yield seven-membered dithiepine derivatives through the formation of a thionium (B1214772) intermediate. nih.gov

| Substrate (Propargylamine Derivative) | Base/Solvent | Product (Heterocycle) | Yield |

|---|---|---|---|

| N-(3-(4-chlorophenyl)-1-(2-phenyl-1,3-dithian-2-yl)prop-2-yn-1-yl)-N-methylaniline | KOtBu / DMF | 9-Membered Dithionine Derivative | 84% |

| N-(1-(2-(4-methoxyphenyl)-1,3-dithian-2-yl)-3-phenylprop-2-yn-1-yl)-N-methylaniline | KOtBu / DMF | 9-Membered Dithionine Derivative | 75% |

| N-(1-(2-(furan-2-yl)-1,3-dithian-2-yl)-3-phenylprop-2-yn-1-yl)-N-methylaniline | KOtBu / DMF | 9-Membered Dithionine Derivative | 77% |

Carbon-Sulfur Bond Activation and Transformation

Palladium-Catalyzed C-S Bond Activation

The carbon-sulfur bonds within the 1,3-dithiane ring are susceptible to activation by transition metal catalysts, most notably palladium. This reactivity is central to the use of dithianes in cross-coupling reactions. The palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides allows for the formation of 2,2-diaryl-1,3-dithianes, which are precursors to diaryl ketones and diarylmethanes. brynmawr.edu This transformation relies on the acidity of the benzylic proton at the C2 position, which enables the dithiane to function as a transmetalation reagent after deprotonation. brynmawr.edu

A competitive pathway involving C–S bond activation has also been observed in related systems. brynmawr.edu For example, during the development of a palladium-catalyzed synthesis of aryl vinyl sulfides using 2,2-diphenyl-1,3-oxathiolane, a competitive C–S bond activation was a significant side reaction. brynmawr.edu In the context of 2-aryl-1,3-dithianes, the desired C-C bond formation can sometimes be accompanied by processes stemming from C-S bond cleavage. For instance, subjecting 2-benzyl-1,3-dithiane (B8629932) to palladium catalysis under certain conditions does not yield the expected C-C coupled product but instead results in a tandem deprotonation, ring-opening, and subsequent Pd-catalyzed C–S bond formation. brynmawr.edu The choice of ligand is crucial in directing the reaction towards the desired outcome, with bulky phosphine ligands often employed to facilitate these transformations. brynmawr.edu

| Aryl Dithiane | Aryl Halide | Catalyst/Ligand | Base | Product | Yield |

|---|---|---|---|---|---|

| 2-Phenyl-1,3-dithiane | 4-Bromoanisole | Pd(OAc)₂ / NiXantphos | KOtBu | 2-(4-Methoxyphenyl)-2-phenyl-1,3-dithiane | 85% |

| 2-(4-Chlorophenyl)-1,3-dithiane | 4-Bromotoluene | Pd(OAc)₂ / NiXantphos | KOtBu | 2-(4-Chlorophenyl)-2-(p-tolyl)-1,3-dithiane | 74% |

| 2-Phenyl-1,3-dithiane | 4-Iodoanisole | Pd(OAc)₂ / NiXantphos | KOtBu | 2-(4-Methoxyphenyl)-2-phenyl-1,3-dithiane | 67% |

Oxidative and Reductive Transformations

Photoinduced Reductions to Methylene (B1212753) Groups

The dithiane functional group can be completely removed and replaced with a methylene group (CH₂) through reductive desulfurization. A notable method for this transformation involves a photoinduced electron transfer (PET) process. conicet.gov.ar this compound has served as a model substrate for developing this reductive methodology. conicet.gov.ar The reaction is typically carried out by irradiating a solution of the dithiane in dimethyl sulfoxide (B87167) (DMSO) with light (λ > 350 nm) in the presence of an electron donor and a hydrogen atom donor. conicet.gov.ar

Potassium tert-butoxide (t-BuOK) has been found to be an effective electron donor for this transformation, forming a charge-transfer complex with the dithiane, which can be observed by UV-vis spectroscopy. conicet.gov.aracs.org Upon irradiation, this complex facilitates an electron transfer that initiates the reductive cleavage. The presence of 1,4-cyclohexadiene (B1204751) as a hydrogen atom donor is crucial for the subsequent steps that lead to the formation of the final methylene product, diphenylmethane. conicet.gov.ar This process represents a mild alternative to traditional deoxygenation methods like the Clemmensen or Wolff-Kishner reductions. conicet.gov.ar

| Entry | Conditions | Diphenylmethane Yield (%) |

|---|---|---|

| 1 | hν / t-BuOK | Trace |

| 2 | hν / 1,4-cyclohexadiene | — |

| 3 | hν / t-BuOK / 1,4-cyclohexadiene | 45 |

| 4 | Dark / t-BuOK / 1,4-cyclohexadiene | — |

Oxidative Transformations to Other Functional Groups

The most common oxidative transformation of 1,3-dithianes is the cleavage of the thioacetal to regenerate the parent carbonyl compound. This deprotection is a fundamental step in syntheses where the dithiane group is used as a protecting group for a carbonyl or as an acyl anion equivalent. researchgate.net

A variety of oxidizing agents can effect this transformation. One effective reagent is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which, in an aqueous acetonitrile (B52724) solution, converts a range of 1,3-dithianes to their corresponding carbonyl compounds in good yields. researchgate.net Hypervalent iodine reagents are also widely used. For instance, iodosobenzene (B1197198) (PhIO) can achieve efficient dethioacetalization in an anhydrous solvent like dichloromethane (B109758) (DCM), a process where the oxygen atom of the regenerated carbonyl group originates from the iodine reagent itself. semanticscholar.org Another example is bis(trifluoroacetoxy)iodobenzene (PIFA), which is also effective for this deprotection. semanticscholar.org These oxidative methods are often preferred due to their mild conditions and tolerance of other functional groups. semanticscholar.org For this compound, these methods would lead to the formation of its parent ketone, benzophenone (B1666685).

Stereochemical Control and Asymmetric Synthesis Utilizing Dithiane Scaffolds

Diastereoselective Reactions of Dithiane Anions

Diastereoselective reactions rely on the influence of a pre-existing stereocenter within a molecule to direct the stereochemical outcome of a subsequent transformation. In the context of dithiane chemistry, the anion of a dithiane can be added to a chiral electrophile, such as an aldehyde or ketone, to generate a new stereocenter. The facial selectivity of this addition is governed by the steric and electronic properties of the chiral substrate.

This principle, known as substrate-controlled stereoselectivity, is a cornerstone of synthesizing complex molecules like natural products. butler.edunih.gov Research has demonstrated that the 1,3-dithiane (B146892) moiety can effectively control the relative stereochemistry of newly formed chiral centers during the nucleophilic addition of various organometallic reagents. butler.edu The predictable nature of this control is often rationalized using models like the Felkin-Anh model, which predicts the preferred trajectory of the incoming nucleophile (the dithiane anion) relative to the substituents on the chiral electrophile. The result is the preferential formation of one diastereomer over the other. For instance, the addition of a lithiated 2-substituted-1,3-dithiane to a chiral aldehyde will typically yield a pair of diastereomeric alcohols, with one being the major product due to a sterically less hindered transition state. The efficiency of this diastereoselection is crucial for building specific stereochemical arrays in multi-step syntheses. acs.org

Table 1: Illustrative Diastereoselective Addition of a Dithiane Anion

| Reactant 1 (Dithiane Anion) | Reactant 2 (Chiral Aldehyde) | Major Diastereomer | Minor Diastereomer |

| 2-Lithio-1,3-dithiane | (R)-2-Phenylpropanal | (1R,2R)-1-(1,3-Dithian-2-yl)-2-phenylpropan-1-ol | (1S,2R)-1-(1,3-Dithian-2-yl)-2-phenylpropan-1-ol |

Organocatalytic Enantioselective Additions Involving Dithiane Derivatives

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small chiral organic molecules to catalyze reactions enantioselectively without the need for metals. A significant advancement in dithiane chemistry involves the organocatalytic conjugate addition of dithiane derivatives to prochiral Michael acceptors.

Research has shown the development of an efficient methodology for the stereoselective addition of 2-carboxythioester-1,3-dithiane derivatives to nitroalkenes. rsc.orgresearchgate.net This reaction, which represents a formal conjugate addition of a glyoxylate (B1226380) anion synthon, is effectively catalyzed by cinchona-derived bifunctional catalysts. rsc.org In these systems, the catalyst's thiourea (B124793) moiety activates the nitroalkene through hydrogen bonding, while a basic tertiary amine site deprotonates the dithiane, creating a chiral environment that directs the nucleophilic attack.

Studies found that using 2-S-trifluoroethyl carboxy-thioester-1,3-dithiane as the nucleophile in the presence of a quinine-derived thiourea catalyst gave the desired conjugate addition products in good yields and with high enantioselectivities, reaching up to 92% ee. rsc.orgresearchgate.net The reaction accommodates a range of substituted nitrostyrenes, demonstrating the method's versatility for creating highly functionalized, enantiomerically enriched compounds that are valuable precursors to other chiral molecules. rsc.orgresearchgate.net

Table 2: Organocatalytic Enantioselective Michael Addition of 2-(1,1,1-Trifluoroethylthio)carbonyl-1,3-dithiane to Substituted Nitroalkenes rsc.org

| Nitroalkene Substrate | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Nitrostyrene | Toluene | 25 | 71 | 87 |

| 4-Methylnitrostyrene | Toluene | 25 | 73 | 88 |

| 4-Methoxynitrostyrene | Toluene | 25 | 70 | 90 |

| 4-Chloronitrostyrene | Toluene | 25 | 75 | 92 |

| 4-Bromonitrostyrene | Toluene | 25 | 72 | 91 |

| 2-Chloronitrostyrene | Toluene | 25 | 70 | 85 |

| 2-Nitronitrostyrene | Toluene | 25 | 65 | 70 |

Chiral Auxiliaries and Substrate-Controlled Stereoselectivity in Dithiane Chemistry

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to guide the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary can be removed, having imparted its chiral information to the product. This strategy has been successfully applied to dithiane chemistry, particularly for the synthesis of enantiomerically pure dithiane monosulfoxides. acs.org

In one approach, 1,3-dithianes bearing a chiral auxiliary derived from natural products like (+)-camphor or D-(+)-glucose are subjected to oxidation. rsc.orgrsc.org The Sharpless reagent, for example, can be used to oxidize one of the sulfur atoms to a sulfoxide (B87167) with a high degree of stereoselectivity. rsc.orgrsc.org The bulky chiral auxiliary sterically blocks one face of the dithiane ring, directing the oxidant to the opposite face and resulting in the preferential formation of one diastereomer of the sulfoxide. The auxiliary can then be removed through hydrolysis to yield enantiomerically enriched (R)- or (S)-1,3-dithiane 1-oxides. rsc.org These chiral sulfoxides are themselves valuable building blocks for further asymmetric transformations. researchgate.net

Substrate-controlled stereoselectivity, as mentioned previously, is a related but distinct concept where the chirality is an integral part of the reacting molecule rather than a temporary attachment. butler.edu The inherent shape of the substrate dictates the stereochemical course of the reaction. butler.edu This is a common and powerful strategy in the synthesis of complex molecules where existing stereocenters guide the formation of new ones. nih.govacs.org For example, in the total synthesis of the macrolactone Sch-725674, a substrate-controlled stereoselective reduction was a key step in elaborating a complex carbon skeleton that was initially assembled using dithiane alkylation chemistry. nih.gov

Table 3: Enantioselective Oxidation of Dithianes with a Chiral Auxiliary rsc.org

| Dithiane Substrate | Chiral Auxiliary Source | Oxidizing Agent System | Product | Diastereomeric Ratio/ee |

| 2-Phenyl-1,3-dithiane (B1581651) derivative | (+)-Camphor | Ti(OPr-i)4 / D-(-)-DET / t-BuOOH | (S)-2-Phenyl-1,3-dithiane 1-oxide | >99% ee after hydrolysis |

| 2-Methyl-1,3-dithiane derivative | (+)-Camphor | Ti(OPr-i)4 / D-(-)-DET / t-BuOOH | (S)-2-Methyl-1,3-dithiane 1-oxide | 98% ee after hydrolysis |

| 2-Phenyl-1,3-dithiane derivative | D-(+)-Glucose | Ti(OPr-i)4 / L-(+)-DET / t-BuOOH | (R)-2-Phenyl-1,3-dithiane 1-oxide | 95% ee after hydrolysis |

DET: Diethyl tartrate

Applications in Complex Molecule Synthesis

Construction of Polyol Derivatives and Stereocenters

The synthesis of polyol derivatives, characterized by multiple hydroxyl groups, is a significant area of organic synthesis due to their prevalence in natural products and their utility as chiral building blocks. The addition of lithiated 1,3-dithianes to aldehydes and ketones provides a direct route to α-hydroxy dithianes, which are masked α-hydroxy ketones. This methodology is particularly valuable for the controlled construction of stereocenters.

Homochiral α-substituted γ-lactols derived from (R)-pantolactone have been utilized in additions with 2-lithio-1,3-dithiane to achieve high levels of diastereoselectivity. cdnsciencepub.com Non-chelation controlled addition to one lactol derivative resulted in the anti diastereomer as the major product with 92% diastereomeric excess (de), while a chelation-controlled reaction on a related lactol yielded the syn diastereomer with 96% de. cdnsciencepub.com These highly stereoselective reactions provide a reliable method for establishing new stereocenters, a crucial step in the synthesis of complex polyol-containing molecules. cdnsciencepub.com

Furthermore, β-hydroxy 1,3-dithiane (B146892) derivatives, synthesized from versatile synthons like 3,3,4,4-tetraethoxybut-1-yne (B1448148) (TEB), serve as valuable intermediates. uib.no These derivatives can undergo various transformations, including alkylation and silylation, to introduce further complexity and functionality. uib.no For instance, the alkylation of 3-(1,3-dithian-2-yl)-1,1-diethoxypropan-2-ol with methyl iodide in the presence of n-butyllithium affords the corresponding methylated product, demonstrating the potential for chain elaboration. uib.no

The ability to control the stereochemical outcome of these addition reactions is paramount. The reaction of epoxides with 2-lithio-1,3-dithiane derivatives is a powerful strategy for preparing enantiomerically pure masked β-hydroxycarbonyl compounds in a single step. uwindsor.ca This approach has been extensively used in natural product synthesis, highlighting the importance of dithiane methodology in constructing chiral alcohol functionalities. uwindsor.ca

Total Synthesis of Natural Products Incorporating Dithiane Strategies

The application of 2,2-diphenyl-1,3-dithiane and related dithianes extends to the total synthesis of numerous complex natural products. The Corey-Seebach reaction, which involves the deprotonation of a 1,3-dithiane followed by reaction with an electrophile, is a cornerstone of modern organic synthesis and has been instrumental in the construction of alkaloids, terpenoids, and polyketides. nih.gov

A notable example is the synthesis of the macrodiolide antibiotic (+)-colletodiol, where 2-lithio-2-methyl-1,3-dithiane was reacted with a methoxyisopropyloxy derivative to form a key acetonide intermediate in 89% yield. uwindsor.ca In the convergent synthesis of (-)-hennoxazole A, a marine natural product with antiviral and analgesic activity, the C(1)–C(5) unit was prepared via the alkylation of 2-lithio-2-methyl-1,3-dithiane with (S)-epichlorohydrin. uwindsor.ca

Dithiane-based strategies have also been pivotal in the synthesis of bryostatins, a class of complex marine macrolides. For the construction of the C(1)–C(9) fragment of bryostatin (B1237437) 1, the reaction of an epoxide with 2-lithio-1,3-dithiane yielded a key intermediate in 84% yield after benzylation. uwindsor.ca Subsequent deprotonation and reaction with another chiral epoxide, although proceeding in a modest 21% yield, provided a precursor to the target fragment. uwindsor.ca For the C(11)–C(16) fragment, an iodide was reacted with the anion of a 2-silyl-1,3-dithiane derivative to give the coupled product in 82% yield. uwindsor.ca

In the total synthesis of (-)-2-epi-peloruside A, a late-stage dithiane union was employed to connect complex fragments and secure the fully functionalized carbon backbone. acs.org This highlights the robustness of the dithiane coupling methodology even in the presence of multiple functional groups. The synthesis of ambruticin (B1664839) J also utilized a Corey-Seebach reaction between a dithiane derived from propargyl alcohol and an epoxide to furnish a key intermediate with a 70% yield. nih.gov

The following table provides a summary of selected natural products synthesized using dithiane-based strategies:

| Natural Product | Dithiane Reagent | Key Reaction | Yield (%) | Reference |

| (+)-Colletodiol | 2-Lithio-2-methyl-1,3-dithiane | Reaction with an acetonide | 89 | uwindsor.ca |

| (-)-Hennoxazole A | 2-Lithio-2-methyl-1,3-dithiane | Alkylation with (S)-epichlorohydrin | - | uwindsor.ca |

| Bryostatin 1 (C1-C9 fragment) | 2-Lithio-1,3-dithiane | Reaction with an epoxide | 84 | uwindsor.ca |

| Bryostatin 1 (C11-C16 fragment) | Anion of 2-silyl-1,3-dithiane | Reaction with an iodide | 82 | uwindsor.ca |

| Ambruticin J | Dithiane from propargyl alcohol | Reaction with an epoxide | 70 | nih.gov |

Access to Bioisosteric Analogues (e.g., Bicyclo[1.1.1]pentanes)

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity, is a powerful tool in medicinal chemistry. nih.gov Bicyclo[1.1.1]pentanes (BCPs) have emerged as promising bioisosteres of aromatic rings, particularly phenyl groups. nih.govnih.govsci-hub.se The use of 2-aryl-1,3-dithianes provides a general and efficient method for the synthesis of BCP-containing dithianes, which can then be converted to BCP analogues of medicinally important diarylketones. nih.govnih.govsci-hub.se

The reaction of a broad range of 2-aryl-1,3-dithianes with [1.1.1]propellane proceeds in good to excellent yields to afford BCP-containing dithianes. nih.govnih.gov This transformation is scalable and tolerates a variety of substrates, including heterocyclic derivatives. nih.gov The resulting BCP dithianes can be readily deprotected to the corresponding BCP aryl ketones in good yields (75–81%). nih.gov

This methodology provides access to novel chemical space and allows for the exploration of BCP analogues of established pharmacophores. nih.gov The robustness of the BCP dithiane products is demonstrated by their further transformation into other functional groups, such as geminal difluoromethanes and esters. nih.gov Computational studies suggest that the reaction between 2-aryl-1,3-dithianes and [1.1.1]propellane proceeds through a two-electron pathway, where the 2-aryl-1,3-dithiyl anion acts as a competent nucleophile. nih.gov

The following table summarizes the synthesis of BCP-containing dithianes and their subsequent deprotection to ketones:

| 2-Aryl-1,3-dithiane Substrate | BCP Dithiane Product | Deprotection to Ketone | Yield (%) | Reference |

| 2-Phenyl-1,3-dithiane (B1581651) | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-phenyl-1,3-dithiane | Bicyclo[1.1.1]pentan-1-yl(phenyl)methanone | 75-81 | nih.gov |

| Heterocyclic derivatives | Corresponding BCP-dithianes | Corresponding BCP-ketones | Good | nih.gov |

Spectroscopic and Computational Elucidation of Structure and Reactivity

Conformational Analysis and Stereochemical Assignments (e.g., NMR Spectroscopy, X-ray Crystallography)

The three-dimensional structure of 2,2-diphenyl-1,3-dithiane has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. In the solid state, X-ray diffraction studies of related 2-substituted-1,3-dithianes have shown that the dithiane ring typically adopts a chair conformation. cdnsciencepub.com For instance, the crystal structure of this compound cis-1,3-dioxide reveals a syn-diaxial conformation. acs.org

In solution, NMR spectroscopy provides detailed insights into the conformational dynamics. For 2-phenyl-1,3-dithiane (B1581651), NMR analysis has shown that the molecule predominantly exists in a bisected conformation where the plane of the phenyl group is perpendicular to the pseudo-plane of the dithiane ring, which represents the most stable thermodynamic configuration. The rotational barrier around the C-C bond connecting the phenyl group to the dithiane ring has been determined to be 9.6 kJ/mol through coupling constant analysis. The complete set of NMR spectral parameters (¹H, ¹³C) for 2-phenyl-1,3-dithiane has been reported. sigmaaldrich.com

The conformational preferences of substituted 1,3-dithianes are influenced by factors like the anomeric effect, where an axial orientation of a substituent at the C-2 position can be favored. cdnsciencepub.com Lanthanide-induced shift (LIS) NMR studies on 1,3-dithiane (B146892) 1-oxide have been used to determine the conformational equilibria, showing that the lanthanide complexes exclusively with the sulfoxide (B87167) group. rsc.org

Table 1: Selected Spectroscopic Data for this compound and Related Compounds

| Compound | Technique | Key Findings |

| This compound | ¹H NMR, ¹³C NMR | Provides detailed spectral parameters for structural confirmation. nih.gov |

| 2-Phenyl-1,3-dithiane | ¹H NMR | Predominantly bisected conformer; rotational barrier of 9.6 kJ/mol. |

| This compound cis-1,3-dioxide | X-ray Crystallography | Adopts a syn-diaxial conformation in the solid state. acs.org |

| 2-Arylseleno-1,3-dithianes | X-ray Crystallography, NMR | Dithiane ring in chair conformation with axial arylseleno group. cdnsciencepub.com |

| 1,3-Dithiane 1-oxide | Lanthanide-Induced Shift NMR | Determination of conformational equilibria. rsc.org |

This table is not exhaustive and presents selected findings.

Quantum Chemical Calculations of Reaction Mechanisms and Intermediates

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an invaluable tool for understanding the reaction mechanisms involving this compound and related compounds. These computational studies provide insights into the energies of transition states and intermediates that are often difficult to observe experimentally.

For example, computational studies have been used to investigate the dimerization reactions of thiocarbonyl S-methanides, which are intermediates in reactions involving dithiane derivatives. beilstein-journals.org These calculations have helped to explain the formation of specific products by analyzing the stability of diradical intermediates and the energy barriers for their cyclization. beilstein-journals.org In the reaction of diphenyldiazomethane with thiobenzophenone, DFT calculations at the M06-2X/6-311+G(d) level of theory showed that the reaction proceeds through a one-step (3+2) cycloaddition to form an unstable 1,3,4-thiadiazoline, which then extrudes nitrogen to form a thiocarbonyl ylide intermediate. uzh.ch The subsequent 1,3-dipolar electrocyclization of this ylide has a low activation energy, leading to the formation of the corresponding thiirane. uzh.ch

Computational methods have also been employed to study the conformational behavior of substituted dithianes, complementing experimental data. For 2-phenyl-1,3-dithiane, AM1 semi-empirical methods confirmed the experimentally determined rotational barrier of the phenyl group, calculating a value of 9.4 kJ/mol. Furthermore, DFT studies have been used to investigate the mechanism of photodeprotection of 1,3-dithianes, supporting experimental findings by modeling the reactions with water, molecular oxygen, and superoxide (B77818) radical anion. researchgate.net

Table 2: Examples of Quantum Chemical Calculations on Dithiane-Related Reactions

| Reaction/Process | Computational Method | Key Insights |

| Dimerization of thiocarbonyl S-methanides | DFT | Elucidation of diradical pathways and cyclization barriers. beilstein-journals.org |

| Reaction of diphenyldiazomethane and thiobenzophenone | M06-2X/6-311+G(d) | Stepwise mechanism via 1,3,4-thiadiazoline and thiocarbonyl ylide intermediates. uzh.ch |

| Phenyl group rotation in 2-phenyl-1,3-dithiane | AM1 | Calculation of rotational energy barrier (9.4 kJ/mol). |

| Photodeprotection of 1,3-dithianes | DFT | Supported the proposed mechanism involving superoxide anion. researchgate.net |

This table provides illustrative examples of computational studies.

Advanced Spectroscopic Techniques for Mechanistic Interrogation (e.g., Laser Flash Photolysis, EPR)

To probe the short-lived intermediates and transition states in reactions involving this compound, advanced spectroscopic techniques such as laser flash photolysis (LFP) and Electron Paramagnetic Resonance (EPR) spectroscopy are employed.

LFP is a powerful method for studying the kinetics of photochemical reactions. ekspla.com It has been used to investigate the photoremoval of the dithiane protecting group. researchgate.net In these experiments, a short laser pulse generates a transient species, such as a radical cation, whose decay can be monitored by time-resolved absorption spectroscopy. researchgate.netekspla.com For instance, in the photodeprotection of 2-phenyl-1,3-dithiane sensitized by a thiapyrylium salt, LFP studies revealed an extremely fast electron transfer from the dithiane to the triplet sensitizer, forming a dithiane radical cation. researchgate.net The subsequent unimolecular fragmentation of this radical cation was observed, providing evidence for a C-S bond cleavage to form a distonic radical cation. researchgate.net

EPR spectroscopy is used to detect and characterize paramagnetic species, such as radicals and radical ions, which are often intermediates in the reactions of dithianes. acs.orggeorgian.edu For example, in the reductive cleavage of this compound with potassium tert-butoxide (KOtBu) in DMSO under photoactivated conditions, the formation of radical intermediates was proposed. acs.orgacs.org While EPR was used to identify phenanthroline-type radical anions in related studies, suggesting the possibility of electron transfer from KOtBu, further investigation into the dithiane system was warranted. acs.orgacs.org The use of 2,2-diphenyl-1-picrylhydrazyl (DPPH) as a standard in EPR spectroscopy is also noteworthy. nih.govmdpi.com

These advanced techniques, in conjunction with computational modeling, provide a comprehensive picture of the reactive intermediates and mechanistic pathways that govern the chemistry of this compound.

Regeneration of Carbonyl Functionality from 2,2 Diphenyl 1,3 Dithiane Derivatives Deprotection Methodologies

Oxidative Cleavage Strategies

Oxidative cleavage is a common approach to deprotect 2,2-diphenyl-1,3-dithianes. This involves the use of an oxidizing agent to convert the sulfur atoms to a higher oxidation state, facilitating the hydrolysis to the corresponding carbonyl compound.

Photoinduced deprotection offers a mild method for cleaving 2,2-diphenyl-1,3-dithiane derivatives, often proceeding under neutral conditions. researchgate.net The core principle involves the excitation of a photosensitizer, which then initiates a reaction cascade leading to the cleavage of the C-S bonds.

Research has shown that the photodeprotection of 1,3-dithianes can be achieved using sensitizers like 2,4,6-triphenylthiopyrylium (B12475331) salts. researchgate.net The process is initiated by an extremely fast electron transfer from the dithiane to the triplet excited state of the sensitizer. researchgate.netacs.org This forms a dithiane radical cation. acs.org Studies using laser flash photolysis have been instrumental in observing these transient species. researchgate.netacs.org

A key finding is that oxygen is required for efficient conversion to the carbonyl product. researchgate.netacs.org The reaction is inhibited by p-benzoquinone, and isotope labeling studies with H₂¹⁸O have shown that the oxygen atom in the final carbonyl product does not come from water. acs.org This evidence strongly suggests that the superoxide (B77818) radical anion, formed from molecular oxygen, is the species that drives the deprotection reaction. acs.org The process involves the cleavage of a C-S bond to form a distonic radical cation, a species where the charge and radical are separated. acs.org

The general applicability of this method has been demonstrated for the deprotection of dithiane derivatives of both aldehydes and ketones. researchgate.net Visible light sources, such as a simple spotlight, in combination with sensitizers like methylene (B1212753) green, can effectively trigger the deprotection through an electron transfer mechanism. researchgate.net

Hypervalent iodine compounds are effective reagents for the oxidative deprotection of 2,2-diphenyl-1,3-dithianes due to their non-metallic nature and moderate oxidizing power. semanticscholar.orgsci-hub.se Reagents such as iodosobenzene (B1197198) (PhIO), bis(trifluoroacetoxy)iodobenzene (PIFA), o-iodoxybenzoic acid (IBX), and Dess-Martin periodinane (DMP) have all been successfully employed. semanticscholar.orgorganic-chemistry.orgacs.org

A significant advantage of using hypervalent iodine reagents is their compatibility with a wide range of functional groups, including esters, alcohols, halides, and alkenes, allowing for selective deprotection. semanticscholar.org For instance, PIFA has been used for the clean deprotection of dithiane-containing alkaloids, which are often labile compounds. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

One notable study demonstrated that iodosobenzene (PhIO) can efficiently deprotect 1,3-dithianes in an anhydrous solvent like dichloromethane (B109758) (DCM). semanticscholar.org This is particularly interesting because it circumvents the need for water, which is often required in other oxidative methods. semanticscholar.org Isotope-labeling experiments using PhI¹⁸O confirmed that the oxygen atom in the regenerated carbonyl group originates from the hypervalent iodine reagent itself. semanticscholar.org

The reaction with PhIO is proposed to proceed through the formation of a sulfonium (B1226848) intermediate, which then undergoes ring-opening. semanticscholar.org Subsequent intramolecular attack by the oxygen from the iodine reagent leads to the formation of the carbonyl compound and byproducts like phenyl iodide and a cyclic disulfide. semanticscholar.org

Table 1: Deprotection of 2-Phenyl-1,3-dithiolane with PhIO under Different Conditions

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Acetonitrile (B52724) | 82 |

| 2 | Dichloromethane (DCM) | 92 |

This table is based on data presented in a study on PhIO-mediated deprotection. semanticscholar.orgresearchgate.net

Quinones, particularly 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), are powerful oxidants used for the deprotection of 1,3-dithianes. rsc.orgresearchgate.net This method is efficient and can be performed under relatively mild conditions, typically in a solvent system like aqueous acetonitrile. rsc.org

The reaction with DDQ is generally effective for converting 1,3-dithianes back to their parent carbonyl compounds in good yields. rsc.orgresearchgate.net However, the outcome can be influenced by the substitution pattern of the dithiane. For example, 2-aryl-1,3-dithianes with electron-donating groups on the aromatic ring may yield thioesters in addition to the expected aldehydes. rsc.org

The mechanism of DDQ-mediated deprotection is believed to involve a hydride transfer from the dithiane to the quinone. researchgate.netresearchgate.net This initial step forms a charge-transfer complex, leading to a carbocationic intermediate. researchgate.net In the presence of water, this intermediate is hydrolyzed to the carbonyl compound. researchgate.net The reactivity is influenced by the stability of the carbocation intermediate. researchgate.net

This method shows good functional group tolerance, with groups like esters, ethers, and nitriles remaining stable under the reaction conditions. researchgate.net It also offers a degree of selectivity; for instance, 1,3-dithianes can be cleaved in the presence of 1,3-dithiolanes derived from ketones, which are stable under these conditions. rsc.org

Table 2: DDQ-Mediated Deprotection of Various 1,3-Dithianes

| Substrate (1,3-Dithiane Derivative of) | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | Benzaldehyde | 95 |

| Cyclohexanone | Cyclohexanone | 92 |

| Acetophenone | Acetophenone | 94 |

This table presents representative yields for the deprotection of various 1,3-dithianes using DDQ in aqueous acetonitrile. rsc.org

Hypervalent Iodine Reagents (e.g., Iodosobenzene)

Metal-Mediated Deprotection Methods

Metal salts are widely used for the cleavage of 1,3-dithianes, a classic approach that often relies on the high affinity of soft metal ions for sulfur. asianpubs.orgstackexchange.commdpi.com Mercury(II) salts, such as HgCl₂ and HgO, have historically been the reagents of choice for this transformation. stackexchange.commdpi.com The reaction typically proceeds in a mixture of an organic solvent and water. stackexchange.com

The mechanism involves the coordination of the Hg²⁺ ion to the sulfur atoms of the dithiane ring, forming a Lewis acid-base adduct. stackexchange.com This coordination activates the dithiane, leading to the formation of a cyclic sulfonium-like cation. stackexchange.com Subsequent ring-opening and nucleophilic attack by water, followed by further interaction with the mercury salt, ultimately leads to the release of the carbonyl compound and a mercury-dithiolate complex. stackexchange.com While effective, the toxicity of mercury salts is a significant drawback. researchgate.netasianpubs.org

To address the environmental concerns associated with mercury, other metal salts have been explored. These include salts of silver(I), copper(II), iron(III), and zinc(II). semanticscholar.orgasianpubs.org Palladium-catalyzed methods have also been developed, which operate under different mechanistic principles, often involving the dithiane as a transmetalation reagent in cross-coupling reactions rather than a simple deprotection. brynmawr.edu

More recently, methods using less toxic and more environmentally benign metal-based reagents have been sought. For example, bismuth and zirconium salts have been reported to catalyze the deprotection under milder conditions. asianpubs.org Electrochemical methods, which can be mediated by species like bromide ions, also offer an alternative for the oxidative cleavage of dithianes. nih.govsci-hub.se

Mechanistic Pathways of Dithiane Deprotection

The deprotection of 2,2-diphenyl-1,3-dithianes can proceed through several mechanistic pathways, largely dependent on the reagents employed.

Oxidative Cleavage Mechanisms:

Photoinduced Deprotection: The mechanism is initiated by a single electron transfer (SET) from the dithiane to a photo-excited sensitizer. researchgate.netacs.org This generates a dithiane radical cation. A subsequent C-S bond cleavage forms a more stable distonic radical cation. acs.org The reaction cascade, driven by superoxide anion, ultimately leads to the carbonyl compound without direct involvement of water in the oxygen transfer step. acs.org

Hypervalent Iodine Reagents: The reaction is believed to start with the attack of a sulfur atom on the hypervalent iodine center (e.g., in PhIO or IBX). semanticscholar.orgresearchgate.net This forms a sulfonium intermediate. semanticscholar.org A subsequent ring-opening, followed by an intramolecular oxygen transfer from the iodine reagent or attack by water, generates a hemi-thioacetal-like species. semanticscholar.orgresearchgate.net This intermediate then collapses to yield the final carbonyl product. semanticscholar.org Isotope labeling studies have confirmed that for reagents like PhIO in anhydrous media, the oxygen atom is transferred directly from the reagent. semanticscholar.org

Quinone-Mediated (DDQ) Deprotection: This pathway is generally considered to proceed via a hydride transfer from the C-2 position of the dithiane to the quinone, forming a stabilized carbocation (a thionium (B1214772) ion) and the hydroquinone (B1673460) form of DDQ. researchgate.netresearchgate.net This step is facilitated by the formation of a charge-transfer complex between the electron-rich dithiane and the electron-poor quinone. researchgate.net The resulting thionium ion is then captured by water in the reaction mixture, leading to hydrolysis and formation of the carbonyl compound. researchgate.net

Metal-Mediated Mechanisms:

The classical mechanism with soft metal ions like Hg²⁺ involves the metal acting as a powerful thiophile. stackexchange.com The Hg²⁺ ion coordinates to both sulfur atoms, forming a chelate complex. stackexchange.com This coordination weakens the C-S bonds and facilitates nucleophilic attack by a water molecule at the C-2 carbon. stackexchange.com This forms a hemithioacetal intermediate which, under the reaction conditions, readily hydrolyzes to the ketone, precipitating the mercury dithiolate. stackexchange.com

These varied mechanistic pathways underscore the versatility of the dithiane group, allowing for its removal under a range of conditions tailored to the specific requirements of a complex molecular synthesis.

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Dithiane Chemistry

A primary focus of modern organic synthesis is the replacement of stoichiometric reagents with more efficient and selective catalytic alternatives. This is particularly relevant for the deprotection (hydrolysis) of dithianes, a reaction traditionally reliant on stoichiometric amounts of heavy metal salts or harsh oxidants. Research into catalytic systems for dithiane transformations aims to lower catalyst loading, improve functional group tolerance, and operate under milder conditions.

Recent investigations have centered on transition-metal and organocatalytic methods. For instance, photoredox catalysis has emerged as a powerful tool. In this approach, a photocatalyst absorbs light to initiate a single-electron transfer (SET) process, generating a radical cation from the dithiane. This intermediate is highly susceptible to hydrolysis or reaction with other nucleophiles, achieving deprotection under exceptionally mild conditions.

Another promising area is the use of iron or copper catalysts for oxidative cleavage. These earth-abundant metals offer a more sustainable alternative to mercury, silver, or lead salts. Catalytic systems often employ a co-oxidant, such as molecular oxygen or hydrogen peroxide, to regenerate the active catalytic species, thereby requiring only a small amount of the metal salt. Research findings indicate that the choice of ligand, solvent, and oxidant is critical for achieving high yields and preventing side reactions.

The table below summarizes and compares different catalytic approaches for the deprotection of dithianes, using 2,2-diphenyl-1,3-dithiane as a representative substrate to recover benzophenone (B1666685).

| Catalytic System | Key Reagent(s) | Reaction Conditions | Key Advantage |

|---|---|---|---|

| Traditional Stoichiometric | Mercury(II) chloride (HgCl₂), CaCO₃ | Aqueous acetonitrile (B52724), reflux | Well-established, reliable |

| Photoredox Catalysis | Ru(bpy)₃Cl₂ or organic dye, oxidant (e.g., air) | Visible light, room temperature | Extremely mild conditions, high functional group tolerance |

| Iron-Catalyzed Oxidation | Iron(III) chloride (FeCl₃) (catalytic), O₂ | Organic solvent, elevated temperature | Uses an inexpensive, earth-abundant metal |

| Copper-Catalyzed Oxidation | Copper(I) iodide (CuI) (catalytic), DDQ | Acetonitrile/water, room temperature | High efficiency at low catalyst loading |

| Organocatalysis | Iodine (I₂) (catalytic), H₂O₂ | Dichloromethane (B109758), room temperature | Metal-free system, readily available catalyst |

Sustainable and Green Chemistry Approaches in Dithiane Transformations

In alignment with the principles of green chemistry, current research is actively seeking to minimize the environmental impact of dithiane synthesis and manipulation. This involves a multi-pronged approach focusing on solvent choice, reagent efficiency, and waste reduction.

Solvent Selection: The formation of this compound from benzophenone and 1,3-propanedithiol (B87085) traditionally uses chlorinated solvents or glacial acetic acid with a Lewis or Brønsted acid catalyst. Green chemistry initiatives are exploring the use of alternative solvent systems such as water, ionic liquids, or deep eutectic solvents. Performing these reactions in water, despite the low solubility of the reactants, can be facilitated by surfactants or phase-transfer catalysts, dramatically reducing the environmental footprint.

Atom Economy and Reagent Choice: The deprotection of dithianes is a key area for improvement. Classical methods using reagents like N-bromosuccinimide (NBS) or heavy metal salts are atom-inefficient and produce toxic waste. The development of catalytic oxidative systems, as discussed in the previous section, is a major step forward. For example, using molecular oxygen or hydrogen peroxide as the terminal oxidant in a catalytic cycle is highly desirable, as the only byproduct is water.

Energy Efficiency: The exploration of photochemical or electrochemical methods for dithiane transformations offers pathways to reduce energy consumption. These methods can often be performed at ambient temperature, avoiding the energy costs associated with heating reactions to reflux for extended periods.

The table below contrasts a traditional deprotection protocol for this compound with a modern, greener alternative.

| Metric | Traditional Method (e.g., HgCl₂/CaCO₃) | Green Alternative (e.g., Catalytic Aerobic Oxidation) |

|---|---|---|

| Reagent Stoichiometry | Stoichiometric or excess heavy metal salt | Catalytic (e.g., 1-5 mol% catalyst) |

| Terminal Oxidant | The metal salt itself (e.g., Hg²⁺ → HgS) | Molecular Oxygen (O₂) from air |

| Primary Byproduct | Toxic heavy metal sulfide (B99878) (e.g., HgS) | Water (H₂O) |

| Solvent | Often chlorinated or polar aprotic (e.g., CH₃CN) | Potentially greener solvents (e.g., ethanol, water) |

| Energy Input | Often requires heating/reflux | Can often be performed at room temperature |

Exploration of New Reactivity Modes and Synthetic Applications

Beyond its classical role as a carbonyl protecting group, the 1,3-dithiane (B146892) ring is being explored for novel reactivity. The presence of two sulfur atoms and, in the case of this compound, two aromatic rings, provides multiple sites for chemical modification.

One emerging area is the direct functionalization of the dithiane backbone itself. While the C2 position of this compound is unreactive towards deprotonation, the C4 and C6 methylene (B1212753) protons can potentially be functionalized under specific conditions, leading to substituted dithiane rings with unique stereochemical properties.

More significantly, the sulfur atoms can participate directly in catalysis or radical reactions. Research has shown that dithianes can act as precursors to sulfur-centered radicals, which can engage in addition reactions to alkenes and alkynes. Furthermore, the dithiane moiety can be a platform for transition-metal-catalyzed cross-coupling reactions. For example, by using a catalyst system like Palladium(II) acetate (B1210297) and a suitable phosphine (B1218219) ligand, it may be possible to achieve C-H activation and functionalization of the phenyl rings of this compound, installing new substituents without ever removing the protecting group. This "late-stage functionalization" approach is highly valuable for rapidly creating libraries of complex molecules from a common intermediate.

Another novel application involves using the dithiane as a linchpin in multicomponent reactions, where the dithiane core brings together several different reactants in a single, efficient operation.

Dithianes in Medicinal Chemistry and Materials Science

The structural and electronic properties of the dithiane group make it an intriguing scaffold for applications beyond traditional organic synthesis. Researchers are increasingly incorporating the dithiane moiety into larger molecules to probe its potential in medicinal chemistry and materials science.

In medicinal chemistry , the 1,3-dithiane ring is being investigated as a stable, lipophilic bioisostere for other chemical groups. Its defined geometry and ability to engage in non-covalent interactions (such as sulfur-π or hydrogen bonding with the sulfur lone pairs) can influence the binding of a drug candidate to its biological target. While this compound itself is not a therapeutic agent, its derivatives or related structures are being synthesized and evaluated. For example, incorporating a dithiane ring into a peptide backbone can enforce a specific conformation, which is a key strategy in designing peptidomimetics with enhanced stability and activity.

In materials science , the dithiane unit offers unique characteristics. The sulfur atoms can coordinate to metal centers, making dithiane-containing ligands useful for creating coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing. The rigid structure imparted by the 2,2-diphenyl substitution can lead to materials with defined porosity. Furthermore, the sulfur atoms can be oxidized to sulfoxides and sulfones, a transformation that dramatically alters the electronic properties and geometry of the molecule. This redox-switchable behavior is being explored for the development of "smart" materials, molecular switches, and responsive polymer systems.

The table below highlights the key features of the dithiane moiety and its potential applications in these advanced fields.

| Field | Relevant Structural Feature(s) | Potential Application |

|---|---|---|

| Medicinal Chemistry | Lipophilicity, defined geometry, hydrogen bond acceptor capability | Bioisostere for carbonyls or gem-dimethyl groups; conformational constraint in peptidomimetics. |

| Materials Science (Polymers) | Redox-switchable sulfur atoms (dithiane → sulfoxide (B87167) → sulfone) | Development of responsive polymers and molecular switches. |

| Materials Science (MOFs) | Sulfur atoms as metal coordination sites; rigid backbone | Ligands for creating porous materials for catalysis or gas storage. |

| Organic Electronics | Electron-rich sulfur atoms, potential for extended conjugation | Building block for organic semiconductors or charge-transport materials. |

Q & A

Q. Methodological Insight :

- Key Reagents : Use 2-lithio-1,3-dithiane derivatives with electrophiles (e.g., benzaldehyde).

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts.

How do substituents like phenyl or silyl groups influence the conformational dynamics of 1,3-dithiane derivatives?

Advanced Research Question

X-ray crystallography reveals that substituents significantly alter ring geometry. For example:

- The endocyclic C(2) valence angle in 2-triphenylsilyl-1,3-dithiane 1-oxide is 106.0° , compared to 115° in the phenyl-substituted analog, due to electron donation from silicon, which contracts the angle .

- Axial vs. equatorial substituent orientation affects puckering and intramolecular interactions (e.g., CH–O dipolar interactions in sulfoxides) .

Q. Methodological Insight :

- Techniques : Single-crystal X-ray diffraction for precise bond/angle measurements.

- Computational Validation : Compare experimental data with DFT-optimized structures to validate electronic effects .

How can computational methods like DFT predict the reactivity of this compound in catalytic applications?

Advanced Research Question

Density functional theory (DFT) at the B3LYP/6-31G* level can model hyperconjugation and electron transfer effects. For instance:

- Stabilization : Equatorial conformers of 2-phenyl-1,3-dithiane are stabilized by nC → σ*S-C hyperconjugation , while axial conformers are destabilized bynC/nS repulsion .

- Charge Distribution : Population analysis shows high positive charge at lithium in lithiated derivatives, indicating ionic C–Li bonds .

Q. Methodological Insight :

- Software : Use Gaussian or ORCA for geometry optimization.

- Validation : Compare computed NMR shifts (e.g., 13C-NMR) with experimental data to confirm accuracy .

How to resolve contradictions in crystallographic data between different 1,3-dithiane derivatives?

Advanced Research Question

Discrepancies in bond angles (e.g., C(2) valence angles varying by 5–9° between derivatives) arise from substituent electronic effects. For example:

Q. Methodological Insight :

- Comparative Analysis : Systematically analyze substituent electronic profiles (e.g., Hammett σ values).

- Control Experiments : Synthesize analogs with incremental substituent changes to isolate effects.

What biological applications exist for this compound derivatives?

Basic Research Question

2,2-Dimethyl-1,3-dithiane acts as a semiochemical in entomological studies. For example:

Q. Methodological Insight :

- Bioassay Design : Use controlled olfactometers with purified compounds to isolate behavioral effects.

- Dose Optimization : Test concentrations from 5 mg to 50 mg to identify threshold responses .

How to design experiments for studying catalytic applications of 1,3-dithiane derivatives?

Advanced Research Question

Sulfamic acid-functionalized magnetic nanoparticles (SA-MNPs) enable efficient catalysis:

Q. Methodological Insight :

- Characterization : Use BET surface area analysis and XPS to monitor catalyst degradation.

- Kinetics : Perform time-course HPLC to determine rate constants and mechanistic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.